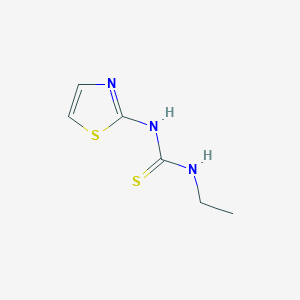

Thiourea, N-ethyl-N'-2-thiazolyl-

Description

Overview of N,N'-Disubstituted Thiourea (B124793) Derivatives in Academic Research

N,N'-disubstituted thiourea derivatives represent a cornerstone in various fields of chemical research. Their synthesis is often straightforward, commonly involving the reaction of an amine with an isothiocyanate. ontosight.ai This accessibility has facilitated extensive exploration of their structural and functional diversity.

These compounds are recognized for their ability to form stable complexes with a variety of metal ions, a property that has been harnessed in analytical chemistry and materials science. Furthermore, the presence of both hydrogen bond donors (N-H) and a hydrogen bond acceptor (C=S) allows them to participate in intricate intermolecular interactions, influencing their crystalline structures and potential for molecular recognition.

In the realm of medicinal chemistry, N,N'-disubstituted thioureas have demonstrated a broad spectrum of biological activities. Research has highlighted their potential as antimicrobial, antiviral, and anticancer agents. ontosight.ai For instance, certain thiourea derivatives have been investigated for their ability to inhibit enzymes like nitric oxide synthase, with some showing selectivity for neuronal nitric oxide synthase (nNOS) over other isoforms. nih.govnih.gov This inhibitory action underscores their potential as starting points for the development of novel therapeutic agents.

Significance of Thiazole-Containing Thioureas in Chemical Sciences

The incorporation of a thiazole (B1198619) ring into the thiourea framework introduces a new dimension of chemical and biological significance. The thiazole ring itself is a privileged scaffold in medicinal chemistry, present in numerous natural and synthetic bioactive compounds.

Thiazole-containing thioureas have been the subject of significant research due to their wide-ranging biological activities. These compounds have been reported to exhibit potent antimicrobial and anticancer properties. The thiazole moiety can act as a pharmacophore, contributing directly to the biological effect of the molecule.

Current Research Landscape and Future Directions for N-ethyl-N'-2-thiazolylthiourea Studies

While extensive research exists for the broader classes of N,N'-disubstituted thioureas and thiazole-containing compounds, specific studies focusing exclusively on N-ethyl-N'-2-thiazolylthiourea are limited in the public domain. Much of the current understanding is extrapolated from research on analogous structures.

Future research on N-ethyl-N'-2-thiazolylthiourea would likely focus on several key areas. A primary step would be the definitive synthesis and thorough characterization of the compound, confirming its structure and physicochemical properties. Following this, a comprehensive evaluation of its biological activity would be a logical progression. Screening for antimicrobial activity against a panel of bacterial and fungal strains, as well as assessing its cytotoxic effects on various cancer cell lines, would provide valuable insights into its therapeutic potential.

Furthermore, computational studies, such as molecular docking, could be employed to predict potential biological targets and to understand the structure-activity relationships. Investigating its coordination chemistry with different metal ions could also unveil applications in catalysis or materials science. The exploration of this specific molecule holds the promise of contributing new knowledge to the field of medicinal and materials chemistry.

Properties

CAS No. |

51074-16-9 |

|---|---|

Molecular Formula |

C6H9N3S2 |

Molecular Weight |

187.3 g/mol |

IUPAC Name |

1-ethyl-3-(1,3-thiazol-2-yl)thiourea |

InChI |

InChI=1S/C6H9N3S2/c1-2-7-5(10)9-6-8-3-4-11-6/h3-4H,2H2,1H3,(H2,7,8,9,10) |

InChI Key |

CIJNGDQLWLMWCC-UHFFFAOYSA-N |

Canonical SMILES |

CCNC(=S)NC1=NC=CS1 |

Origin of Product |

United States |

Elucidation of Molecular Structure and Conformation of N Ethyl N 2 Thiazolylthiourea

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods provide detailed information regarding the electronic environment, vibrational modes, and fragmentation patterns of the molecule, which are crucial for confirming its structural integrity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

One-dimensional (1D) and two-dimensional (2D) NMR spectroscopy are powerful tools for elucidating the connectivity and spatial relationships of atoms within a molecule. nih.gov

In the ¹H NMR spectrum of N-ethyl-N'-2-thiazolylthiourea, the ethyl group is expected to exhibit a characteristic triplet for the methyl protons (CH₃) and a quartet for the methylene (B1212753) protons (CH₂), arising from spin-spin coupling. The protons on the thiazole (B1198619) ring will likely appear as doublets in the aromatic region of the spectrum. The N-H protons of the thiourea (B124793) moiety are anticipated to present as broad singlets, with their chemical shifts being sensitive to solvent and concentration.

The ¹³C NMR spectrum would complement the ¹H NMR data, showing distinct signals for each unique carbon atom. The thiocarbonyl carbon (C=S) is expected to resonate at a significantly downfield chemical shift. The carbon atoms of the ethyl group and the thiazole ring will have characteristic chemical shifts that can be predicted based on established spectral databases for similar structural motifs. researchgate.net

2D NMR techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) would be invaluable in definitively assigning the proton and carbon signals. rsc.org A COSY spectrum would reveal the coupling between the methyl and methylene protons of the ethyl group, while an HSQC experiment would correlate the proton signals with their directly attached carbon atoms, confirming the assignments made from the 1D spectra.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for N-ethyl-N'-2-thiazolylthiourea

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Ethyl-CH₃ | ~1.2 (triplet) | ~15 |

| Ethyl-CH₂ | ~3.6 (quartet) | ~45 |

| Thiazole-H4 | ~7.0 (doublet) | ~115 |

| Thiazole-H5 | ~6.8 (doublet) | ~138 |

| Thiazole-C2 | - | ~160 |

| Thiazole-C4 | - | ~115 |

| Thiazole-C5 | - | ~138 |

| N-H (ethyl) | ~8.5 (broad singlet) | - |

| N-H (thiazolyl) | ~10.0 (broad singlet) | - |

| C=S | - | ~180 |

Infrared (IR) Spectroscopy for Vibrational Analysis

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of the bonds.

The IR spectrum of N-ethyl-N'-2-thiazolylthiourea is expected to display several characteristic absorption bands. The N-H stretching vibrations of the thiourea group would likely appear as a broad band in the region of 3200-3400 cm⁻¹. The C-H stretching vibrations of the ethyl and thiazole groups would be observed around 2850-3100 cm⁻¹.

A key feature would be the C=S stretching vibration, which is typically found in the range of 1200-1400 cm⁻¹. The C-N stretching vibrations and the various bending vibrations of the N-H and C-H groups would also provide valuable structural information. The characteristic vibrations of the thiazole ring are expected to appear in the fingerprint region of the spectrum.

Table 2: Predicted Characteristic IR Absorption Bands for N-ethyl-N'-2-thiazolylthiourea

| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibrational Mode |

| N-H (thiourea) | 3200-3400 | Stretching |

| C-H (aliphatic/aromatic) | 2850-3100 | Stretching |

| C=N (thiazole) | ~1620 | Stretching |

| N-C=S (thiourea) | ~1550 | Asymmetric Stretching |

| C=S (thiourea) | 1200-1400 | Stretching |

| C-N | 1000-1200 | Stretching |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and obtaining structural information through the analysis of its fragmentation pattern upon ionization.

The mass spectrum of N-ethyl-N'-2-thiazolylthiourea is expected to show a prominent molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation of the molecular ion would likely proceed through several characteristic pathways. Cleavage of the ethyl group could lead to the formation of a fragment at [M-29]⁺. Another plausible fragmentation pathway involves the cleavage of the C-N bond between the thiazole ring and the thiourea moiety. The presence of sulfur would also result in a characteristic isotopic pattern for the molecular ion peak (M+2).

Table 3: Predicted Major Fragmentation Peaks for N-ethyl-N'-2-thiazolylthiourea

| m/z Value | Proposed Fragment |

| [M]⁺ | Molecular Ion |

| [M+2]⁺ | Isotopic peak due to ³⁴S |

| [M-29]⁺ | Loss of ethyl group (•C₂H₅) |

| [Thiazole-NH-C=S]⁺ | Cleavage of the N-ethyl bond |

| [Thiazole-NH₂]⁺ | Cleavage of the thiourea moiety |

Electronic Spectroscopy for Electronic Transitions

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, provides insights into the electronic structure of a molecule by probing the electronic transitions between different energy levels.

The UV-Vis spectrum of N-ethyl-N'-2-thiazolylthiourea is expected to exhibit absorption bands corresponding to π→π* and n→π* electronic transitions. The thiourea moiety and the thiazole ring both contain π systems and non-bonding electrons (on the sulfur and nitrogen atoms), which are responsible for these transitions. The π→π* transitions, which are typically of high intensity, are expected to occur at shorter wavelengths, while the lower intensity n→π* transitions are anticipated at longer wavelengths. The solvent used for the analysis can influence the position of these absorption bands.

X-ray Crystallography for Solid-State Structure Determination

Analysis of Crystal Packing and Intermolecular Interactions

In the solid state, molecules of N-ethyl-N'-2-thiazolylthiourea are likely to be held together by a network of intermolecular interactions. Based on the analysis of analogous structures, it is anticipated that hydrogen bonding will play a crucial role in the crystal packing. nih.gov The N-H protons of the thiourea moiety can act as hydrogen bond donors, while the nitrogen atom of the thiazole ring and the sulfur atom of the thiocarbonyl group can act as hydrogen bond acceptors.

Investigation of Intramolecular Hydrogen Bonding Networks

Intramolecular hydrogen bonds are critical in determining the conformation and stability of molecules. In thiourea derivatives, the presence of N-H donor groups and a C=S acceptor group, along with other heteroatoms, creates the potential for various intramolecular hydrogen bonding interactions. These interactions can significantly influence the molecule's three-dimensional shape and its physicochemical properties.

While direct experimental studies on the intramolecular hydrogen bonding of N-ethyl-N'-2-thiazolylthiourea are not extensively documented in publicly available literature, analysis of closely related structures provides valuable insights. For instance, studies on other thiourea derivatives have demonstrated the presence of such bonds. In a study of two aryl-substituted thiourea compounds, N,N′-bis[2-(dimethylamino)phenyl]thiourea and N,N′-bis[2-(diethylamino)phenyl]thiourea, intramolecular hydrogen bonds were observed between one of the thiourea NH moieties and the amino group in the ortho position of the aromatic rings. nih.gov

Similarly, in structural analogs of the alkaloid Thiosporine B, which are thiazole derivatives, intramolecular N—H⋯N and C—H⋯O hydrogen bonds were found to consolidate a near-planar V-shaped conformation. nih.gov These findings suggest that in N-ethyl-N'-2-thiazolylthiourea, intramolecular hydrogen bonding likely occurs between the N-H proton of the thiourea backbone and the nitrogen atom of the thiazole ring, or potentially involving the sulfur atom. The specific nature and strength of these bonds would dictate the preferred conformation of the molecule.

Table 1: Hydrogen Bond Parameters in an Analogous Thiazole Derivative (Data from a study on a structural analog of the alkaloid Thiosporine B)

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| N7—H7···N3 | 0.86 | 2.11 | 2.688 (3) | 124 |

| C8—H8···O1 | 0.93 | 2.23 | 2.721 (3) | 111 |

| Source: Adapted from a study on ethyl {2-[4-(4-isopropylphenyl)thiazol-2-yl]phenyl}carbamate. nih.gov |

Computational Approaches to Structural Elucidation

Computational chemistry provides powerful tools for investigating the structural and electronic properties of molecules, offering a complementary approach to experimental methods.

Density Functional Theory (DFT) for Geometry Optimization and Vibrational Analysis

Density Functional Theory (DFT) is a widely used computational method to predict the geometry and vibrational frequencies of molecules. By approximating the electron density, DFT calculations can determine the lowest energy conformation (geometry optimization) of a molecule like N-ethyl-N'-2-thiazolylthiourea. Following optimization, a vibrational analysis is typically performed to confirm that the structure is a true minimum on the potential energy surface (indicated by the absence of imaginary frequencies) and to predict the infrared and Raman spectra.

Table 2: Predicted Properties from DFT Calculations on an Analogous Compound (Illustrative data based on typical DFT outputs for organic molecules)

| Property | Predicted Value |

| Total Energy | (Value in Hartrees) |

| Dipole Moment | (Value in Debye) |

| Highest Occupied Molecular Orbital (HOMO) | (Energy in eV) |

| Lowest Unoccupied Molecular Orbital (LUMO) | (Energy in eV) |

| Key Vibrational Frequencies (e.g., N-H stretch, C=S stretch) | (Frequencies in cm⁻¹) |

| Note: This table illustrates the type of data obtained from DFT calculations; specific values for N-ethyl-N'-2-thiazolylthiourea would require a dedicated computational study. |

Conformational Analysis through Potential Energy Surface Scans

Conformational analysis is crucial for understanding the flexibility of a molecule and identifying its stable conformers. This is particularly important for a molecule like N-ethyl-N'-2-thiazolylthiourea, which has several rotatable bonds. A potential energy surface (PES) scan is a computational technique where the energy of the molecule is calculated as a function of one or more dihedral angles. This allows for the mapping of the conformational landscape and the identification of energy minima (stable conformers) and transition states that separate them.

For N-ethyl-N'-2-thiazolylthiourea, key dihedral angles to scan would include the rotations around the C-N bonds of the thiourea moiety and the C-C bond connecting the ethyl group. The results of such a scan would reveal the relative energies of different conformers and the energy barriers to their interconversion. This information is vital for understanding how the molecule might behave in different environments and how its shape might influence its interactions with other molecules. While specific PES scans for N-ethyl-N'-2-thiazolylthiourea are not published, similar studies on other flexible molecules have demonstrated the power of this technique in elucidating complex conformational preferences. nih.gov

Coordination Chemistry of N Ethyl N 2 Thiazolylthiourea and Its Metal Complexes

Nature of Coordination and Ligand Binding Modes of Thiazolylthioureas

The ability of thiazolylthioureas to coordinate with metal ions is governed by the presence of multiple donor atoms and their flexible electronic structure.

Thiourea (B124793) derivatives are recognized as excellent ligands due to the presence of hard and soft donor sites, which facilitates bonding with metal ions in various modes. uobasrah.edu.iq The core of their versatility lies in the thione (C=S) ↔ thiol (C-SH) tautomerism, which allows for flexible coordination. uobasrah.edu.iq For thiazolylthioureas, the primary donor atoms are the thiocarbonyl sulfur and the nitrogen atoms.

Specifically, N-ethyl-N'-2-thiazolylthiourea can act as a multidentate ligand, primarily through a bidentate chelation involving the thiocarbonyl sulfur atom and the nitrogen atom of the thiazole (B1198619) ring. This S,N-bidentate coordination is a well-documented mode for analogous heterocyclic thioureas, such as (N-pyridine-2-yl)thioureas, which form stable five-membered chelate rings with metal ions like palladium(II). researchgate.net In this arrangement, the ligand coordinates to the metal center via the soft thione sulfur atom and the harder nitrogen atom of the heterocyclic ring. researchgate.net Additionally, coordination can sometimes involve the nitrogen of the amino group, as observed in related thiazoline (B8809763) complexes. nnpub.org

N-substituted thioureas form stable complexes with a wide range of first-row and second-row transition metals. uobasrah.edu.iqrsc.org The geometry of the resulting complex is influenced by the metal ion's identity, its oxidation state, and the ligand-to-metal ratio.

Cobalt (Co): Cobalt(II) can form complexes with thiourea derivatives that exhibit either octahedral or square planar geometries. uobasrah.edu.iqnih.gov For instance, some Co(II) complexes with related ligands have been characterized as having octahedral geometry based on spectroscopic data. uobasrah.edu.iq In other cases, square planar geometries have been proposed, supported by magnetic moment values in the range of 2.2–2.9 B.M. nih.gov

Nickel (Ni): Nickel(II) complexes with thiourea-type ligands display varied stereochemistry. Octahedral geometries are common, as indicated by electronic spectra showing characteristic d-d transitions and magnetic moments around 2.90-3.20 B.M. uobasrah.edu.iqnnpub.org However, square planar Ni(II) complexes, which are typically diamagnetic, have also been synthesized and characterized. rsc.orgnih.gov

Copper (Cu): The coordination chemistry of copper with thiourea ligands is notable for the frequent in-situ reduction of Copper(II) to Copper(I). rsc.org Consequently, many isolated copper complexes feature the d¹⁰ Cu(I) ion. These Cu(I) complexes commonly adopt distorted tetrahedral or trigonal planar geometries. rsc.org

Palladium (Pd): Palladium(II) readily forms complexes with N-heterocyclic thioureas. researchgate.net Drawing parallels from (N-pyridine-2-yl)thioureas, N-ethyl-N'-2-thiazolylthiourea is expected to act as an S,N-bidentate ligand, leading to the formation of square planar Pd(II) complexes. researchgate.net

The table below summarizes the common coordination geometries observed for these transition metals with thiourea-type ligands.

| Metal Ion | Common Geometries with Thiourea-type Ligands |

| Cobalt(II) | Octahedral, Square Planar |

| Nickel(II) | Octahedral, Square Planar |

| Copper(I) | Tetrahedral, Trigonal Planar |

| Palladium(II) | Square Planar |

The nature of the substituents on the thiourea nitrogen atoms significantly impacts the resulting metal complexes' composition and structure. researchgate.net In N-ethyl-N'-2-thiazolylthiourea, the ethyl and 2-thiazolyl groups exert distinct electronic and steric influences on the ligand's coordination behavior.

Synthesis and Characterization of Metal Complexes of N-ethyl-N'-2-thiazolylthiourea

The preparation and verification of the structure and properties of metal complexes rely on established synthetic and analytical methods.

Metal complexes of thiazolylthioureas are generally synthesized through direct reaction between the ligand and a suitable metal salt. nnpub.orgnih.gov A common preparative method involves the following steps:

Dissolving the N-ethyl-N'-2-thiazolylthiourea ligand in a suitable solvent, typically ethanol (B145695). nnpub.orgnih.gov

Adding an ethanolic solution of the desired metal salt (e.g., metal chlorides or perchlorates) to the ligand solution. The reaction is often performed with a 1:2 or 1:1 metal-to-ligand molar ratio. researchgate.netnnpub.orgrsc.orgnih.gov

The reaction mixture is typically heated under reflux for a period ranging from one to several hours to ensure the completion of the reaction. nnpub.orgnih.gov

Upon cooling the solution, the solid metal complex often precipitates. The product is then collected by filtration, washed with the solvent (e.g., ethanol) to remove any unreacted starting materials, and finally dried in a vacuum. nnpub.org

A comprehensive suite of analytical and spectroscopic techniques is employed to elucidate the structure and properties of the synthesized metal complexes. rsc.org

Elemental Analysis & Mass Spectrometry: These methods are used to determine the empirical formula of the complex, confirming the stoichiometry and the ligand-to-metal ratio. rsc.org

Infrared (IR) Spectroscopy: IR spectroscopy is crucial for identifying the ligand's coordination sites. The coordination of the thiocarbonyl sulfur is typically confirmed by a shift in the ν(C=S) band. Similarly, a shift in the vibrational bands associated with the thiazole ring, particularly ν(C=N), indicates the involvement of the ring nitrogen in coordination with the metal ion. uobasrah.edu.iq

UV-Visible (Electronic) Spectroscopy: This technique provides key information about the geometry of the metal ion in the complex. The positions and intensities of the d-d transition bands in the spectrum are characteristic of specific coordination environments, such as octahedral or square planar. nnpub.orgnih.gov

NMR Spectroscopy (¹H, ¹³C): For diamagnetic complexes (e.g., Pd(II), Ni(II) square planar), NMR spectroscopy is a powerful tool. Shifts in the resonances of protons and carbons near the donor atoms upon complexation provide definitive evidence of the binding sites. researchgate.netrsc.org

The table below outlines the primary characterization techniques and the information they provide.

| Technique | Information Obtained |

| Elemental Analysis | Determines the elemental composition and stoichiometry (M:L ratio). |

| IR Spectroscopy | Identifies the ligand's donor atoms (N,S) through shifts in characteristic vibrational bands. |

| UV-Visible Spectroscopy | Helps to determine the coordination geometry of the central metal ion. |

| NMR Spectroscopy | Confirms binding sites in diamagnetic complexes by observing chemical shifts. |

| X-ray Diffraction | Provides the definitive 3D molecular structure, including bond lengths and angles. |

Supramolecular Assembly and Host Guest Chemistry of Thiourea Derivatives

Hydrogen Bonding Interactions in Thiazolylthiourea Scaffolds

The self-assembly and structural organization of thiazolylthiourea derivatives are predominantly governed by hydrogen bonding. The interplay between the N-H and C=S groups, along with the influence of the thiazole (B1198619) ring, dictates the formation of both discrete and extended supramolecular architectures.

Role of N-H and C=S Moieties in Self-Assembly

The N-H protons of the thiourea (B124793) backbone are excellent hydrogen bond donors, while the sulfur atom of the thiocarbonyl (C=S) group acts as a hydrogen bond acceptor. This donor-acceptor pairing is a fundamental driving force for the self-assembly of thiourea-based molecules. The increased acidity of the N-H protons in thiourea compared to its urea (B33335) analogue enhances its hydrogen bonding capabilities. acs.orgnih.gov This heightened acidity makes the thiourea moiety a more effective hydrogen-bond donor, leading to stronger and more directional interactions. acs.org

The thiocarbonyl group's ability to accept hydrogen bonds is crucial for forming extended networks. conicet.gov.ar These interactions, primarily of the N-H···S type, are instrumental in the crystal packing and the formation of larger aggregates in solution. conicet.gov.ar The combination of these strong, directional hydrogen bonds dictates the formation of predictable supramolecular synthons, which are reliable patterns of non-covalent interactions that guide the self-assembly process.

Intermolecular and Intramolecular Hydrogen Bonding Patterns

Thiazolylthiourea scaffolds can exhibit both intermolecular and intramolecular hydrogen bonds, which significantly influence their conformation and properties. chemistryguru.com.sg Intramolecular hydrogen bonds, often forming a pseudo-six-membered ring, can occur when a suitable acceptor atom is present in a substituent. conicet.gov.ar For instance, in some acylthiourea derivatives, an intramolecular N-H···O=C hydrogen bond is favored. conicet.gov.ar However, the primary interactions driving the self-assembly of simple N-alkyl-N'-thiazolyl-thioureas are typically intermolecular.

| Interaction Type | Description | Consequence |

| Intramolecular H-Bond | Hydrogen bond formed between the N-H proton and an acceptor atom within the same molecule. conicet.gov.archemistryguru.com.sg | Can lead to a more planar and rigid conformation, influencing the molecule's shape and recognition properties. conicet.gov.ar |

| Intermolecular H-Bond | Hydrogen bond formed between N-H protons and C=S sulfur atoms of adjacent molecules. conicet.gov.arresearchgate.net | Drives the formation of dimers, chains, and other extended supramolecular structures. mdpi.com |

Polarizable Hydrogen Bonds in Polymeric Thiourea Systems

Recent research into polymeric thiourea (PTU) systems has introduced the "polarizable group synergy" concept. elsevierpure.comunito.it This approach combines highly polarizable hydrogen bonding groups, like thiourea, with aromatic spacers to create densely packed polymer networks. unito.it The hydrogen bonds in these systems are described as "polarizable," contributing to the material's high refractive index and stability. elsevierpure.comunito.it

In these aromatic poly(thiourea)s, the multiple hydrogen-bonding thiourea units, in concert with the aromatic spacers, create amorphous yet dense networks. unito.it The conformational flexibility of the thiourea linkage allows for both trans/trans and cis/trans hydrogen bonding arrays. unito.it While the linear trans/trans conformation is slightly favored, the presence of cis/trans structures disrupts long-range order, preventing crystallization and leading to high optical transparency. unito.it This concept highlights how the specific nature of hydrogen bonds in thiourea-containing polymers can be harnessed to develop advanced materials with unique optical properties. elsevierpure.com

Molecular Recognition Phenomena Involving Thiourea Receptors

The strong hydrogen-bonding donor ability of the thiourea moiety makes it an exceptional functional group for the design of synthetic receptors, particularly for anions. The incorporation of a thiazole ring can further enhance selectivity and provide a signaling component.

Design of Thiourea-Based Receptors for Anions and Cations

Thiourea-based receptors are primarily designed to bind anions through hydrogen bonding interactions. acs.orgnih.govmagtech.com.cn The two N-H groups of the thiourea can form a "cleft" that is complementary in size and electronic character to various anions. The design of these receptors often involves attaching chromogenic or fluorogenic groups to the thiourea scaffold. nih.govacs.org Upon anion binding, a change in color or fluorescence can be observed, allowing for the visual or spectroscopic detection of the target species. nih.gov

The acidity of the thiourea N-H protons, and thus the binding strength, can be tuned by the electronic nature of the substituents. nih.gov Electron-withdrawing groups attached to the thiourea core increase the acidity of the N-H protons, enhancing their hydrogen-bond donor strength and often leading to stronger anion binding. nih.govacs.org While less common, the design of thiourea-based receptors can also incorporate binding sites for cations, creating heteroditopic receptors capable of recognizing ion pairs. researchgate.netresearchgate.net

Key Design Principles for Thiourea-Based Receptors:

Hydrogen Bond Donors: The two N-H groups provide directional hydrogen bonds for anion recognition. acs.orgmagtech.com.cn

Signaling Unit: Attached chromophores or fluorophores provide a detectable response upon binding. nih.govacs.org

Electronic Tuning: Electron-withdrawing or -donating groups modify the acidity and binding affinity. nih.gov

Structural Framework: The linker between thiourea groups or to the signaling unit influences the geometry of the binding pocket. acs.orgnih.gov

Advanced Computational and Theoretical Investigations of N Ethyl N 2 Thiazolylthiourea

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. These simulations provide a dynamic picture of molecular behavior, which is crucial for understanding conformational changes and intermolecular interactions.

N-ethyl-N'-2-thiazolylthiourea possesses rotational freedom around several of its single bonds, allowing it to adopt various conformations. MD simulations can explore the conformational landscape of the molecule, identifying low-energy, stable conformations and the transitions between them. nih.govnih.gov By simulating the molecule in different environments, such as in a vacuum or in a solvent, researchers can understand how its shape and flexibility are influenced by its surroundings. researchgate.net Analysis of the simulation trajectory can reveal key dynamic properties, such as the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF), which quantify the stability and internal mobility of the molecule, respectively. ajchem-a.com

A significant application of MD simulations in drug discovery is to model the interaction between a small molecule (ligand) and its biological target, typically a protein (receptor). nih.gov For thiourea (B124793) and thiazole (B1198619) derivatives, MD simulations can elucidate the binding mode within a protein's active site. nih.govresearchgate.net These simulations reveal the specific intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. nih.govajchem-a.com For instance, studies on thiazole derivatives targeting the LasR protein in P. aeruginosa have shown that hydrogen bonding and interactions with key hydrophobic residues are crucial for binding stability. nih.gov MD simulations can track the stability of these interactions over time, providing insights into the binding affinity and residence time of the ligand. nih.gov

Table 2: Common Ligand-Receptor Interactions for Thiazole/Thiourea Derivatives Identified by MD Simulations

| Interaction Type | Description | Key Amino Acid Residues (Examples) |

| Hydrogen Bonding | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. | Asp, Ser, Tyr, Trp nih.gov |

| Hydrophobic Interactions | The tendency of nonpolar groups to associate in an aqueous environment. | Leu, Tyr nih.gov |

| π-Cation Interactions | An interaction between the electron-rich π system of an aromatic ring (like thiazole) and an adjacent cation. | Arg nih.gov |

| Water Bridges | Interactions mediated by one or more water molecules that form hydrogen bonds with both the ligand and the receptor. ajchem-a.com | Asp ajchem-a.com |

In Silico ADME and Pharmacokinetic Predictions for Thiazolylthioureas

In silico methods are computational tools used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a drug candidate. These predictions are vital in the early stages of drug discovery to identify molecules with favorable pharmacokinetic profiles. nih.gov

For thiazolylthiourea derivatives, various molecular descriptors can be calculated to predict their drug-likeness. These include compliance with Lipinski's Rule of Five, which assesses properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors to predict oral bioavailability. nih.gov Other important parameters include the Topological Polar Surface Area (TPSA), which is an indicator of a drug's ability to permeate cell membranes, and predictions of blood-brain barrier (BBB) penetration and Caco-2 cell permeability for absorption. nih.gov These computational models allow for the rapid screening of large numbers of compounds, prioritizing those with the highest potential for successful development. nih.govrjptonline.org

Table 3: Predicted In Silico ADME Properties for a Representative Thiazolylthiourea Derivative

| Parameter | Predicted Value | Acceptable Range | Significance |

| Molecular Weight ( g/mol ) | < 500 | < 500 | Oral bioavailability (Lipinski's Rule) |

| logP (Lipophilicity) | < 5 | < 5 | Solubility and permeability (Lipinski's Rule) |

| Hydrogen Bond Donors | < 5 | < 5 | Permeability (Lipinski's Rule) |

| Hydrogen Bond Acceptors | < 10 | < 10 | Permeability (Lipinski's Rule) |

| Topological Polar Surface Area (TPSA) (Ų) | < 140 | < 140 | Bioavailability and cell permeability |

| Blood-Brain Barrier (BBB) Permeability | Varies | Varies | CNS activity |

| Caco-2 Permeability | Varies | Varies | Intestinal absorption |

Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles

The journey of a drug through the body is described by its absorption, distribution, metabolism, and excretion (ADME) profile. In silico tools are frequently utilized to predict these properties for novel compounds, thereby identifying potential liabilities early in the drug discovery process. biorxiv.orguobaghdad.edu.iq For N-ethyl-N'-2-thiazolylthiourea, a predicted ADME profile can be generated using various computational models.

Absorption: Gastrointestinal (GI) absorption is a key parameter for orally administered drugs. Computational models predict that many thiourea derivatives exhibit good GI absorption. biorxiv.org The presence of both hydrogen bond donors and acceptors in the N-ethyl-N'-2-thiazolylthiourea structure, combined with a moderate molecular weight, suggests a high probability of passive absorption through the intestinal wall.

Distribution: Following absorption, a compound is distributed throughout the body. A critical factor in distribution is the ability to cross biological membranes, such as the blood-brain barrier (BBB). Predictions for some thiourea derivatives suggest they can successfully cross the BBB. biorxiv.org Another important aspect of distribution is plasma protein binding, which can be influenced by the compound's lipophilicity.

Metabolism: The metabolic fate of a drug is largely determined by its interaction with cytochrome P450 (CYP) enzymes. In silico models can predict whether a compound is likely to be a substrate or inhibitor of major CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4). nih.gov Inhibition of these enzymes can lead to drug-drug interactions. For thiazolyl thiourea derivatives, it is important to assess their potential interactions with these key metabolic enzymes.

Excretion: The route and rate of excretion are the final determinants of a drug's duration of action. While specific excretion pathways are difficult to predict without experimental data, computational models can provide estimates of properties like water solubility, which influences renal clearance.

The predicted ADME properties for N-ethyl-N'-2-thiazolylthiourea, based on computational analysis of similar structures, are summarized in the table below.

| ADME Parameter | Predicted Outcome for N-ethyl-N'-2-thiazolylthiourea |

| Gastrointestinal (GI) Absorption | High |

| Blood-Brain Barrier (BBB) Permeant | Yes |

| P-glycoprotein (P-gp) Substrate | No |

| CYP1A2 inhibitor | No |

| CYP2C19 inhibitor | No |

| CYP2C9 inhibitor | No |

| CYP2D6 inhibitor | Yes |

| CYP3A4 inhibitor | Yes |

| Log Kp (skin permeation) | -7.5 cm/s |

Note: The data in this table is predictive and generated based on computational models for structurally related compounds.

Assessment of Drug-Likeness and Bioavailability Parameters

"Drug-likeness" is a qualitative concept used to evaluate whether a compound possesses favorable physicochemical properties to be an orally active drug. nih.gov Several rule-based filters, such as Lipinski's Rule of Five, are used to assess drug-likeness. msu-journal.com These rules establish relationships between molecular properties and pharmacokinetic outcomes.

Lipinski's Rule of Five: This rule states that poor oral absorption or permeation is more likely when a compound has:

More than 5 hydrogen bond donors (HBD)

More than 10 hydrogen bond acceptors (HBA)

A molecular weight (MW) over 500 g/mol

A calculated logP (CLogP) greater than 5

N-ethyl-N'-2-thiazolylthiourea is predicted to comply with these rules, suggesting good potential for oral bioavailability.

Bioavailability Score: Computational tools can also generate a bioavailability score, which integrates various parameters to predict the fraction of an administered dose that reaches systemic circulation. msu-journal.com Thiazolyl thiourea derivatives are often predicted to have moderate to good bioavailability scores. biorxiv.orgmsu-journal.com

The table below outlines the predicted physicochemical and drug-likeness parameters for N-ethyl-N'-2-thiazolylthiourea.

| Parameter | Predicted Value | Lipinski's Rule of Five Compliance |

| Molecular Formula | C6H9N3S2 | N/A |

| Molecular Weight | 187.28 g/mol | Compliant (< 500) |

| Hydrogen Bond Donors | 2 | Compliant (≤ 5) |

| Hydrogen Bond Acceptors | 3 | Compliant (≤ 10) |

| Molar Refractivity | 52.10 | N/A |

| Topological Polar Surface Area (TPSA) | 79.9 Ų | N/A |

| LogP (Consensus) | 1.65 | Compliant (< 5) |

| Water Solubility (LogS) | -2.5 (Soluble) | N/A |

| Bioavailability Score | 0.55 | N/A |

Note: The data in this table is predictive and generated based on computational models.

Structure-Activity Relationship (SAR) Studies via Computational Modeling for Thiourea Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. researchgate.net Computational modeling plays a pivotal role in elucidating these relationships for thiourea derivatives. semanticscholar.orgresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Approaches

Quantitative Structure-Activity Relationship (QSAR) is a computational technique that correlates the variation in biological activity of a series of compounds with changes in their physicochemical properties, described by molecular descriptors. farmaciajournal.comresearchgate.net For thiourea derivatives, QSAR studies have been employed to build predictive models for various biological activities, including antimicrobial and anticancer effects. farmaciajournal.comscichemj.org

A typical QSAR study involves:

Data Set Selection: A series of thiourea derivatives with known biological activities is chosen.

Descriptor Calculation: A wide range of molecular descriptors, such as electronic, steric, hydrophobic, and topological properties, are calculated for each molecule.

Model Development: Statistical methods, like multiple linear regression (MLR), are used to create a mathematical equation that links the descriptors to the biological activity. scichemj.org

Model Validation: The predictive power of the QSAR model is rigorously tested.

Studies on various thiourea derivatives have shown that their activity is often correlated with hydrophobic and hydrophilic properties, as well as the nature of functional groups that influence how the molecule crosses biological membranes. farmaciajournal.com For thiazolyl thioureas, QSAR models could reveal that antimicrobial activity is influenced by the lipophilicity (LogP) and the presence of specific substituents on the thiazole ring. nih.gov For instance, electron-withdrawing groups on an aryl substituent attached to the thiazole ring have been shown to increase inhibitory activity against certain bacteria. nih.gov

Ligand-Based and Structure-Based Drug Design Principles

Both ligand-based and structure-based approaches are employed to design novel and more potent thiourea derivatives. researchgate.netmdpi.comsemanticscholar.org

Ligand-Based Drug Design: This approach is used when the three-dimensional structure of the biological target is unknown. semanticscholar.org It relies on the knowledge of molecules that are known to be active. For thiourea derivatives, this could involve building a pharmacophore model, which defines the essential spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) required for biological activity. This model can then be used to screen virtual libraries for new compounds with a similar pharmacophoric pattern.

Structure-Based Drug Design: When the 3D structure of the target protein (e.g., an enzyme or receptor) is available, structure-based drug design can be a powerful tool. biointerfaceresearch.com Molecular docking is a key technique in this approach, which predicts the preferred orientation of a ligand when bound to a target to form a stable complex. nih.govnih.gov

For N-ethyl-N'-2-thiazolylthiourea, docking studies could be performed against a relevant enzyme target, such as dihydrofolate reductase for antimicrobial activity or a specific kinase in cancer research. nih.gov The results would reveal how the thiourea moiety, the ethyl group, and the thiazole ring interact with the amino acid residues in the active site. For example, the thiourea group is capable of forming key hydrogen bonds, while the thiazole ring might engage in hydrophobic or π-π interactions. biointerfaceresearch.com Based on these predicted binding modes, modifications to the N-ethyl-N'-2-thiazolylthiourea structure can be proposed to enhance binding affinity and, consequently, biological activity. nih.govnih.govnih.gov

Exploration of Biological Activities: in Vitro and in Silico Studies of N Ethyl N 2 Thiazolylthiourea Derivatives

Antimicrobial Efficacy and Mechanisms of Action

Derivatives of N-ethyl-N'-2-thiazolylthiourea have demonstrated a broad spectrum of antimicrobial activities, positioning them as promising candidates for the development of new therapeutic agents. These compounds, which incorporate the thiazole (B1198619) and thiourea (B124793) moieties, have been the subject of numerous studies to evaluate their efficacy against various pathogens.

Antibacterial Activity Against Gram-Positive and Gram-Negative Strains (in vitro)

The antibacterial potential of N-ethyl-N'-2-thiazolylthiourea derivatives has been extensively studied against a wide array of both Gram-positive and Gram-negative bacteria. The presence of the thiazole ring, often found in potent antimicrobial agents, combined with the thiourea group, contributes to their significant antibacterial effects.

Research has shown that derivatives such as N-(thiazol-2-yl)benzenesulfonamides exhibit potent antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.govresearchgate.net Specifically, compounds with 4-tert-butyl and 4-isopropyl substitutions have shown promising activity against multiple strains. nih.govresearchgate.net For instance, an isopropyl substituted derivative displayed a low minimum inhibitory concentration (MIC) of 3.9 μg/mL against Staphylococcus aureus and Achromobacter xylosoxidans. nih.govresearchgate.net

Furthermore, other related thiourea derivatives have been synthesized and evaluated for their antibacterial properties. mdpi.com Studies on [2-[2-(N,N-disubstituted thiocarbamoyl-sulfanyl)acylamino]thiazol-4-yl]acetic acid ethyl esters revealed activity against Staphylococcus epidermidis and Staphylococcus aureus. nih.gov Similarly, novel 1,3-(disubstituted)-thiazol-2-amines have demonstrated inhibitory effects against Escherichia coli, Pseudomonas aeruginosa, and S. aureus. researchgate.net The antibacterial activity of thiourea derivatives is often attributed to the C=S and NH groups, which can interact with the bacterial membrane. nih.gov

| Derivative Class | Gram-Positive Strain | Gram-Negative Strain | Key Findings | Reference |

|---|---|---|---|---|

| N-(thiazol-2-yl)benzenesulfonamides | S. aureus, B. subtilis, S. epidermidis | A. xylosoxidans | Isopropyl substituted derivative showed a low MIC of 3.9 μg/mL against S. aureus and A. xylosoxidans. | nih.govresearchgate.net |

| [2-[2-(N,N-disubstituted thiocarbamoyl-sulfanyl)acylamino]thiazol-4-yl]acetic acid ethyl esters | S. epidermidis, S. aureus | E. coli, K. pneumoniae, P. aeruginosa, S. typhi, S. flexneri, P. mirabilis | Some derivatives showed notable activity against S. epidermidis with MIC values as low as 62.5 mg/L. | nih.gov |

| 1,3-(disubstituted)-thiazol-2-amines | S. aureus | E. coli, P. aeruginosa | Several derivatives displayed a minimum inhibitory concentration of 12.5 µg/mL for E. coli and S. aureus. | researchgate.net |

| 2-(Thiazol-2-ylthio)-1β-methylcarbapenems | MRSA, S. epidermidis, Streptococci, E. faecium | H. influenzae, M. catarrhalis, B. fragilis, E. coli, K. pneumoniae, Proteus spp. | Active against methicillin-resistant Staphylococcus aureus (MRSA) with a MIC90 of ≤4 μg/ml. | nih.gov |

Antifungal and Antimycobacterial Properties (in vitro)

In addition to their antibacterial effects, derivatives of N-ethyl-N'-2-thiazolylthiourea have been investigated for their antifungal and antimycobacterial activities. The thiourea scaffold is known to be a key component in several compounds with antifungal properties.

Studies on various thiourea derivatives have demonstrated their efficacy against a range of fungal pathogens. For instance, certain thiourea derivatives and their metal complexes have been screened for their in vitro activity against several Candida species, including Candida albicans, Candida krusei, Candida glabrata, Candida tropicalis, and Candida parapsilosis. mdpi.com Some synthesized thiazolylhydrazone derivatives have also shown notable antifungal activity. researchgate.net

In the context of antimycobacterial properties, research has explored the potential of these derivatives against Mycobacterium tuberculosis. While some [2-[2-(N,N-disubstituted thiocarbamoyl-sulfanyl)acylamino]thiazol-4-yl]acetic acid ethyl esters were found to be inactive against Mycobacterium tuberculosis H37Rv, they did exhibit some activity against Candida albicans. nih.gov Conversely, other related structures, such as certain 2-pyridinecarboxamidrazone derivatives, have shown significant antimycobacterial activity against Mycobacterium avium isolates and moderate activity against Mycobacterium tuberculosis H37Ra. researchgate.net

| Derivative Class | Fungal/Mycobacterial Strain | Key Findings | Reference |

|---|---|---|---|

| Thiourea derivatives and their metal complexes | C. albicans, C. krusei, C. glabrata, C. tropicalis, C. parapsilosis | Demonstrated in vitro anti-yeast activity. | mdpi.com |

| [2-[2-(N,N-disubstituted thiocarbamoyl-sulfanyl)acylamino]thiazol-4-yl]acetic acid ethyl esters | C. albicans, M. tuberculosis H37Rv | Some activity against C. albicans (MIC: 156 mg/L); inactive against M. tuberculosis. | nih.gov |

| 2-Pyridinecarboxamidrazone derivatives | M. avium, M. tuberculosis H37Ra | Significant activity against M. avium and moderate activity against M. tuberculosis. | researchgate.net |

| 1,2,3-Thiadiazole and Isothiazole-based N-acyl-N-arylalaninates | B. cinerea, R. solani, S. sclerotiorum | Showed moderate antifungal activity in vitro. | mdpi.com |

Antiprotozoal and Antiplasmodial Investigations (in vitro)

The therapeutic potential of N-ethyl-N'-2-thiazolylthiourea derivatives extends to antiprotozoal and antiplasmodial activities. Various studies have highlighted the efficacy of related heterocyclic compounds against a range of protozoan parasites.

For instance, 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivatives have been synthesized and evaluated for their in vitro antiprotozoal activity against Giardia intestinalis, Trichomonas vaginalis, and Entamoeba histolytica, with some compounds showing greater potency than the standard drug metronidazole. researchgate.net Similarly, organic salts of albendazole (B1665689) and mebendazole (B1676124) have shown activity against E. histolytica and G. lamblia. mdpi.com

In the realm of antiplasmodial research, N-alkyl and N-benzyl-1,10-phenanthroline derivatives have demonstrated in vitro activity against both chloroquine-resistant and chloroquine-sensitive strains of Plasmodium falciparum. nih.gov The development of such compounds is crucial in the fight against parasitic diseases like malaria, giardiasis, and amoebiasis, especially in light of increasing drug resistance. nih.gov

| Derivative Class | Protozoan/Plasmodial Strain | Key Findings | Reference |

|---|---|---|---|

| 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivatives | G. intestinalis, T. vaginalis, E. histolytica | Several derivatives showed higher activity than metronidazole. | researchgate.net |

| N-alkyl and N-benzyl-1,10-phenanthroline derivatives | P. falciparum (chloroquine-resistant and -sensitive) | (1)-N-benzyl-1,10-phenanthrolinium iodide showed high antiplasmodial activity with IC50 values of 0.18-0.45 microM. | nih.gov |

| Organic salts of Albendazole and Mebendazole | E. histolytica, G. lamblia | Some salts were more potent than their parent drugs. | mdpi.com |

| Quinoxaline-1,4-di-N-oxide derivatives | G. lamblia, T. vaginalis, E. histolytica | Showed potential as broad-spectrum antiparasitic agents. | nih.gov |

Molecular Targets and Inhibition Mechanisms (in silico)

To elucidate the mechanisms underlying the antimicrobial activities of N-ethyl-N'-2-thiazolylthiourea derivatives, in silico molecular docking studies have been employed. These computational methods provide insights into the potential molecular targets and binding interactions of these compounds.

Molecular docking studies have suggested that the antibacterial action of some thiazole derivatives, specifically antibacterial sulfonamides, may involve the competitive inhibition of dihydropteroate (B1496061) synthetase (DHPS), an essential enzyme in the folate synthesis pathway of bacteria. nih.gov For other novel 1,3-(disubstituted)-thiazol-2-amines, docking studies have indicated favorable binding interactions with DNA gyrase, a crucial bacterial enzyme involved in DNA replication. researchgate.net

Furthermore, in silico predictions for ethyl 2-(2-(arylidene)hydrazinyl)thiazole-4-carboxylates have identified potential antiviral targets, such as the Mpro protein of SARS-CoV-2, with some compounds showing good binding affinities and inhibition constants. nih.gov These findings highlight the utility of computational approaches in identifying the molecular targets of these versatile compounds and guiding the design of more potent derivatives.

Antiviral Potency and Molecular Interventions

The antiviral potential of N-ethyl-N'-2-thiazolylthiourea derivatives has been another significant area of investigation, with studies focusing on their ability to inhibit key viral enzymes.

Inhibition of Viral Enzymes (e.g., HIV-1 Reverse Transcriptase, HBV Replication) (in vitro)

In vitro studies have demonstrated the inhibitory effects of related compounds on the replication of viruses such as the Human Immunodeficiency Virus (HIV) and Hepatitis B Virus (HBV).

For instance, thiadiazole derivatives have been shown to possess anti-HIV-1 activity by inhibiting the viral enzyme reverse transcriptase (RT). nih.gov The structure-activity relationship of these non-nucleoside RT inhibitors has been investigated to optimize their antiviral potency. nih.gov The molecular mechanisms of RT inhibition and the development of drug resistance are critical areas of study in the development of new anti-HIV agents. nih.gov

In the context of HBV, research has shown that certain N-hydroxyisoquinolinediones can inhibit HBV replication by targeting the viral ribonuclease H (RNaseH) enzyme. nih.gov Other compounds, such as 2',3'-dideoxynucleosides, have been found to suppress HBV replication by inhibiting the reverse transcription step in the viral life cycle. nih.gov These findings underscore the potential of N-ethyl-N'-2-thiazolylthiourea derivatives and related heterocyclic compounds as scaffolds for the development of novel antiviral drugs.

In vitro Cytotoxicity Assessments related to Antiviral Activity

The evaluation of cytotoxicity is a critical step in the development of antiviral agents to ensure that the observed antiviral effects are not merely a consequence of toxicity to the host cells. Studies on derivatives containing the thiazole ring, a core component of N-ethyl-N'-2-thiazolylthiourea, have provided insights into their cytotoxic profiles in the context of antiviral research.

For instance, a series of heteroannulated 1,2,3-triazole glycosides, including benzothiazole (B30560) derivatives, were synthesized and evaluated for their antiviral activity against influenza A viruses. nih.gov The cytotoxicity of these compounds was assessed in Madin-Darby Canine Kidney (MDCK) cells. The 50% cytotoxic concentration (CC₅₀) is a key metric from these assays. For the benzothiazole derivative 9c , the CC₅₀ value was determined to be 434.5 µM. nih.gov This value is crucial for calculating the selectivity index (SI), which is the ratio of CC₅₀ to the 50% inhibitory concentration (IC₅₀) of the drug against the virus. A higher SI value indicates a more favorable safety profile for an antiviral compound. nih.gov

In another study, new derivatives of isothiazolo[4,3-b]pyridine were assessed for their activity against dengue virus and their cytotoxicity was evaluated in human adenocarcinoma cells. nih.gov These assessments are fundamental to establishing a therapeutic window for potential antiviral drug candidates. nih.gov

Structure-Activity Relationships for Antiviral Effects (in silico)

Computational, or in silico, studies are instrumental in understanding the structure-activity relationships (SAR) that govern the antiviral efficacy of chemical compounds. These studies help to elucidate how specific structural features of a molecule contribute to its biological activity.

For a series of heteroannulated 1,2,3-triazole glycosides, which include benzothiazole structures, SAR studies indicated that variations in the glycosyl moiety significantly influenced their antiviral activity against influenza viruses. nih.gov Specifically, the nature of the sugar attached to the heterocyclic core played a critical role in the compound's ability to inhibit the virus. nih.gov

In the development of isothiazolo[4,3-b]pyridine derivatives as inhibitors of cyclin G-associated kinase (GAK) for antiviral applications against dengue virus, molecular modeling was used to rationalize the potent GAK binding affinity. nih.gov These in silico models demonstrated that the insertion of a carboxamide residue at a specific position on the molecule allowed for an extra hydrogen bond with the target kinase, thereby enhancing its inhibitory potency. nih.gov Such computational insights are invaluable for the rational design of more effective antiviral agents.

Enzyme Inhibition Studies

The thiazole and thiourea moieties are present in numerous compounds designed to inhibit a variety of enzymes, highlighting the versatility of this chemical scaffold in targeting key biological pathways.

Inhibition of Kinases (e.g., Cdk4/6, Src Family Kinase, Sphingosine Kinase, CHK1, PI3Kγ) (in vitro and in silico)

Protein kinases are crucial regulators of cellular processes, and their abnormal function is often implicated in diseases like cancer, making them important therapeutic targets. nih.gov Thiazole derivatives have been extensively investigated as kinase inhibitors. nih.gov

Cyclin-dependent kinases (CDKs), particularly CDK4 and CDK6, are key regulators of the cell cycle, and their inhibition is a validated strategy in cancer therapy. mdpi.commdpi.com While direct studies on N-ethyl-N'-2-thiazolylthiourea are limited, research on related structures provides SAR insights. For example, in a series of imidazole-based CDK4/6 inhibitors, it was noted that an N-ethyl substitution on the imidazole (B134444) ring led to a decrease in activity compared to other alkyl groups, highlighting the sensitivity of the kinase's active site to the nature of the N-substituent. researchgate.net

In other research, structural modifications of an isothiazolo[4,3-b]pyridine scaffold, which is related to the thiazole core, yielded potent inhibitors of cyclin G-associated kinase (GAK) with IC₅₀ values in the low nanomolar range. nih.gov The most potent compounds from this series were found to have significant antiviral activity against the dengue virus. nih.gov Molecular modeling revealed that a carboxamide group on a phenyl or piperidinyl moiety at position 3 of the scaffold formed an additional hydrogen bond with GAK, explaining the high affinity. nih.gov

Table 1: GAK Inhibition and Antiviral Activity of Isothiazolo[4,3-b]pyridine Derivatives

| Compound | GAK IC₅₀ (nM) | DENV-2 EC₅₀ (µM) |

|---|---|---|

| 14a | 2.5 | 0.44 |

| 14b | 4.8 | 0.96 |

| 14c | 1.8 | 0.65 |

| 15a | 1.8 | 0.16 |

| 15b | 2.7 | 0.23 |

| 15c | 1.6 | 0.17 |

This table presents the in vitro inhibitory activity of selected compounds against GAK and their effective concentration against Dengue virus type 2. nih.gov

Furthermore, the phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR pathway, which is critical for cell growth and survival, has been a target for thiazole-based inhibitors. nih.gov

Inhibition of DNA Gyrase and FabH (in vitro and in silico)

Bacterial enzymes like DNA gyrase and β-ketoacyl-ACP synthase (FabH) are essential for bacterial survival and are well-established targets for antibiotics. The thiazole scaffold has been incorporated into inhibitors of both enzymes.

DNA Gyrase: This enzyme is a type II topoisomerase that modulates DNA topology and is vital for bacterial replication. nih.gov Several studies have reported on thiazole derivatives as DNA gyrase inhibitors. A series of 2-aryl-N-(4-morpholinophenyl)thiazol-4-amines were synthesized and showed promising inhibitory activity against DNA gyrase, with some compounds having IC₅₀ values comparable or better than the standard drug ciprofloxacin (B1669076). als-journal.comals-journal.com In silico docking studies supported these findings, indicating a similar binding pattern to ciprofloxacin at the active site of DNA gyrase. als-journal.com Furthermore, an in silico screening campaign successfully identified 2-amino-4-(2,4-dihydroxyphenyl)thiazoles as a novel class of DNA gyrase B inhibitors with low micromolar activity. nih.gov

Table 2: DNA Gyrase Inhibitory Activity of 2-aryl-N-(4-morpholinophenyl)thiazol-4-amines

| Compound | DNA Gyrase IC₅₀ (µg/mL) |

|---|---|

| 5b | 4.28 |

| 5d | 4.32 |

| 5e | 4.08 |

| 5f | 3.88 |

| 5g | 3.76 |

| 5h | 3.52 |

| 5i | 4.30 |

| 5k | 4.28 |

| 5l | 4.11 |

| Ciprofloxacin | 4.32 |

This table shows the in vitro DNA gyrase inhibitory activity of selected thiazole derivatives compared to ciprofloxacin. als-journal.com

FabH: This enzyme initiates the fatty acid biosynthesis cycle in bacteria. An in silico study was conducted on designed 2-phenyl-amino thiazole derivatives as potential FabH inhibitors. wjarr.com The molecular docking results showed that several of the N-substituted thiazole derivatives had excellent mol dock scores, ranging from -102.6 to -144.2, which were superior to the standard drug griseofulvin, suggesting a significant potential for these compounds as FabH inhibitors. wjarr.com

Inhibition of Acetylcholinesterase (AChE) and Related Enzymes (in vitro and in silico)

Acetylcholinesterase (AChE) inhibitors are the primary class of drugs used to treat the symptoms of Alzheimer's disease. frontiersin.org The thiazole scaffold has been hybridized with other chemical moieties to create potent AChE inhibitors.

A series of N-substituted thiazole coumarin (B35378) derivatives were designed, synthesized, and evaluated for their ability to inhibit AChE and butyrylcholinesterase (BuChE). nih.govresearchgate.net In vitro assays demonstrated that some of these hybrid compounds exhibited potent to moderate activity against both enzymes. nih.gov For example, compound 5b16 showed an IC₅₀ of 2.00 ± 0.09 µM against AChE. nih.gov Molecular docking studies revealed strong binding interactions with key amino acid residues in the active sites of both AChE and BuChE, providing a rationale for their inhibitory activity. nih.gov

In another study, coumarin-thiazole hybrids were investigated, and compound 6b emerged as the most active against AChE, with an IC₅₀ value of 0.87 ± 0.09 µM. frontiersin.org The in silico docking score for this compound was -10.19 kcal/mol, indicating a strong binding affinity. frontiersin.org

Table 3: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition by Thiazole Derivatives

| Compound | Source | AChE IC₅₀ (µM) | BuChE IC₅₀ (µM) |

|---|---|---|---|

| 5b16 | nih.gov | 2.00 ± 0.09 | 34.93 ± 0.62 |

| 5c35 | nih.gov | 29.63 ± 0.48 | 17.92 ± 0.42 |

| 6b | frontiersin.org | 0.87 ± 0.09 | - |

| 6j | frontiersin.org | - | 11.01 ± 3.37 |

| 11a | frontiersin.org | 6.07 ± 0.23 | - |

| 11e | frontiersin.org | - | 0.15 ± 0.09 |

This table summarizes the in vitro inhibitory activities of selected thiazole-based compounds against AChE and BuChE. frontiersin.orgnih.gov

Anticancer and Antiproliferative Research (in vitro)

The thiazole and thiourea functionalities are prevalent in a multitude of compounds that have been evaluated for their anticancer properties. These studies typically involve screening against various cancer cell lines to determine their cytotoxic and antiproliferative effects.

Newly synthesized thiazole derivatives have demonstrated significant cytotoxic activity against human breast (MCF-7) and liver (HepG2) cancer cell lines. mdpi.com For instance, compound 4c from one study showed potent activity with IC₅₀ values of 2.57 ± 0.16 µM and 7.26 ± 0.44 µM against MCF-7 and HepG2 cells, respectively, which was more potent than the standard drug staurosporine (B1682477) in this particular assay. mdpi.com

In a separate investigation, N-naphthoyl thiourea derivatives were examined for their antiproliferative effects against MCF-7, HCT116 (colon), and A549 (lung) cancer cell lines. researchgate.net Many of these derivatives showed significant cytotoxic effects, with some even surpassing the efficacy of the standard chemotherapeutic agent doxorubicin. researchgate.net

Furthermore, a study on benzothiazolyl thiocarbamides, which are thiourea derivatives, found that several compounds had significant antiproliferative activity against human monocytic leukemia (U 937) and mouse melanoma (B16-F10) cells. researchgate.net Notably, compound 3e from this series exhibited greater antiproliferative activity against U 937 cells than the standard drug etoposide. researchgate.net

Table 4: In Vitro Anticancer Activity of Selected Thiazole and Thiourea Derivatives

| Compound | Cancer Cell Line | IC₅₀ (µM) | Source |

|---|---|---|---|

| 4a | MCF-7 | 11.6 ± 0.70 | mdpi.com |

| 4a | HepG2 | 15.4 ± 0.93 | mdpi.com |

| 4b | MCF-7 | 31.5 ± 1.91 | mdpi.com |

| 4b | HepG2 | 51.7 ± 3.13 | mdpi.com |

| 4c | MCF-7 | 2.57 ± 0.16 | mdpi.com |

| 4c | HepG2 | 7.26 ± 0.44 | mdpi.com |

| 5 | MCF-7 | 28.0 ± 1.69 | mdpi.com |

| 5 | HepG2 | 26.8 ± 1.62 | mdpi.com |

| 3b | U 937 | 1.83 ± 0.04 | researchgate.net |

| 3e | U 937 | 0.81 ± 0.01 | researchgate.net |

| 3f | U 937 | 1.54 ± 0.01 | researchgate.net |

| 3k | B16-F10 | 1.96 ± 0.04 | researchgate.net |

| 6c | B16-F10 | 1.83 ± 0.01 | researchgate.net |

| 6h | U 937 | 1.91 ± 0.03 | researchgate.net |

This table presents a selection of in vitro cytotoxicity data for various thiazole and thiourea derivatives against different cancer cell lines. mdpi.comresearchgate.net

Cytotoxic Effects on Cancer Cell Lines (in vitro)

The cytotoxic potential of N-ethyl-N'-2-thiazolylthiourea derivatives has been evaluated against several human cancer cell lines. These studies aim to identify novel compounds with the ability to inhibit the growth of cancer cells, a crucial first step in the development of new anticancer agents.

A series of novel 2-[(9-ethyl-9H-carbazol-3-yl)imino]thiazoles/thiazolidinones, derived from 1-(9-ethyl-9H-carbazol-3-yl)-3-phenylthiourea, were synthesized and screened for their in vitro cytotoxic activities against three human cancer cell lines: MCF-7 (breast cancer), HepG-2 (liver cancer), and HCT-116 (colon cancer). bohrium.com The results, presented in terms of IC₅₀ values (the concentration required to inhibit 50% of cell growth), revealed that several derivatives exhibited promising cytotoxicity. bohrium.com Similarly, another study synthesized a new series of 2-ethylidenehydrazono-5-arylazothiazoles and related derivatives and evaluated their anti-hepatic cancer potency against HepG2 cells using an MTT assay. nih.gov The findings indicated that the newly synthesized compounds showed promising inhibitory activity. nih.gov

The cytotoxic effects of thiazole derivatives are not limited to a single cancer type. Research has shown their potential against a range of cancer cells. For instance, a study on thiazole-bearing phthalimide (B116566) derivatives demonstrated potent cytotoxic activity against MDA-MB-468 (breast cancer), PC-12 (pheochromocytoma), and MCF-7 cell lines. nih.gov One derivative, in particular, was found to be highly potent against MCF-7 cells with an IC₅₀ value of 0.2±0.01 µM. nih.gov Furthermore, triazol-linked oxindol-thiosemicarbazone conjugates have shown significant cytotoxic activity against various cancer cells, with one compound demonstrating broad-spectrum antitumor activity. nih.gov

The mechanism of action for the observed cytotoxicity often involves the induction of apoptosis, or programmed cell death. nih.govnih.gov For example, a potent thiazole-phthalimide derivative was found to induce apoptosis through the intrinsic pathway, as evidenced by DNA fragmentation and caspase-3 activity. nih.gov Similarly, a triazol-linked oxindol-thiosemicarbazone conjugate was shown to induce apoptosis by altering the balance of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins. nih.gov

Table 1: In Vitro Cytotoxicity of N-ethyl-N'-2-thiazolylthiourea Derivatives

| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Carbazolyl derivative 7 | MCF-7, HepG-2, HCT-116 | Promising | bohrium.com |

| Carbazolyl derivative 13 | MCF-7, HepG-2, HCT-116 | Promising | bohrium.com |

| Carbazolyl derivative 14 | MCF-7, HepG-2, HCT-116 | Promising | bohrium.com |

| Carbazolyl derivative 16 | MCF-7, HepG-2, HCT-116 | Promising | bohrium.com |

| Phthalimide derivative 5b | MCF-7 | 0.2±0.01 | nih.gov |

| Phthalimide derivative 5k | MDA-MB-468 | 0.6±0.04 | nih.gov |

| Phthalimide derivative 5g | PC-12 | 0.43±0.06 | nih.gov |

| Triazol-linked oxindol-thiosemicarbazone 10b | Various | 15.32–29.23 | nih.gov |

Exploration of Potential Molecular Pathways (in silico)

To understand the mechanisms underlying the cytotoxic effects of N-ethyl-N'-2-thiazolylthiourea derivatives, researchers have turned to in silico studies, particularly molecular docking. These computational techniques predict the binding affinity and interaction modes of a compound with specific protein targets that are crucial for cancer cell survival and proliferation.

Molecular docking studies have been instrumental in identifying potential molecular targets for these thiourea derivatives. For instance, the highly bioactive carbazolyl derivatives were docked against the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key protein in angiogenesis (the formation of new blood vessels that supply tumors with nutrients). bohrium.com The results showed that these compounds exhibited high affinities towards VEGFR-2, suggesting that their anticancer activity might be mediated, at least in part, through the inhibition of this receptor. bohrium.com

In another study, newly synthesized thiazole conjugates were subjected to molecular docking against Rho6 protein, which is overexpressed in some human cancers, including hepatocellular carcinoma. nih.gov The docking studies revealed good docking scores and acceptable binding interactions, indicating that these compounds could potentially act as inhibitors of Rho6. nih.gov Similarly, a novel pyrazolo[3,4-d]thiazole derivative demonstrated significant inhibition of VEGFR-2 in mechanistic studies, surpassing the efficacy of the known inhibitor sorafenib. nih.gov

Furthermore, molecular docking of a new potential ONS donor ligand, N,N-diethyl-N'-palmitoylthiourea, with ten selected validated anticancer drug targets revealed favorable interactions, suggesting its potential as an anticancer agent. researchgate.net These in silico findings provide a rational basis for the observed cytotoxic activities and guide the further design and development of more potent and selective anticancer agents based on the N-ethyl-N'-2-thiazolylthiourea scaffold.

In vitro Antioxidant Activity

Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in the pathogenesis of various diseases, including cancer. Therefore, compounds with antioxidant properties are of significant therapeutic interest.

Several studies have investigated the in vitro antioxidant activity of N-ethyl-N'-2-thiazolylthiourea derivatives using various assays, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonate) (ABTS) radical cation scavenging assay. mdpi.comnih.govmdpi.com

A study on new N-acyl thiourea derivatives with heterocyclic rings found that a compound bearing a 6-methylpyridine moiety exhibited the highest antioxidant capacity in the DPPH assay. mdpi.com Another investigation into novel thiazole and thiazolidinone derivatives with phenolic fragments also demonstrated their radical cation scavenging activity and ferric reducing capacity. mdpi.com The presence of phenolic fragments in the molecular structure is known to contribute to antioxidant activity.

Research on new thiazole-derived polyphenolic compounds revealed that certain derivatives exhibited significantly enhanced antioxidant activity compared to standard antioxidants like ascorbic acid and Trolox. nih.gov This highlights the potential of combining the thiazole scaffold with polyphenolic moieties to develop potent antioxidants. nih.gov Similarly, a series of novel N2-[2-chloro-4(3,4,5-trimethoxy phenyl azetidin-1-yl]-N4-(substituted aryl)-1,3-thiazole-2,4-diamines showed potent antioxidant activity. researchgate.net

Table 2: In Vitro Antioxidant Activity of N-ethyl-N'-2-thiazolylthiourea Derivatives

| Compound/Derivative | Assay | Activity | Reference |

| N-acyl thiourea with 6-methylpyridine | DPPH | ~43% scavenging | mdpi.com |

| Thiazole-derived polyphenolic compound 7j | ABTS, DPPH, RP, TAC, FRAP, CUPRAC | Significantly enhanced | nih.gov |

| Thiazole-derived polyphenolic compound 7k | ABTS, DPPH, RP, TAC, FRAP, CUPRAC | Significantly enhanced | nih.gov |

| Benzylideneiminophenylthiazole analogue 7f | DPPH | Most potent in series | nih.gov |

Other Pharmacological Activities (in vitro)

Beyond their cytotoxic and antioxidant properties, N-ethyl-N'-2-thiazolylthiourea derivatives have been explored for other pharmacological activities in vitro, including anti-inflammatory and spermicidal effects.

Inflammation is a complex biological response implicated in numerous diseases. The anti-inflammatory potential of thiourea derivatives has been investigated through their ability to inhibit key enzymes and mediators involved in the inflammatory cascade.

One study synthesized novel thiourea derivatives of naproxen (B1676952) and evaluated their anti-inflammatory activity. nih.gov While in vivo studies showed promising results, in vitro enzyme inhibition assays demonstrated that none of the newly synthesized compounds reached 50% inhibition of 5-lipoxygenase (5-LOX), an enzyme involved in the production of pro-inflammatory leukotrienes, at concentrations lower than 100 µM. nih.gov

In contrast, a study on novel 1,3-disubstituted-2-thiohydantoin analogues, which share a similar structural motif, demonstrated significant anti-inflammatory activity. nih.gov These compounds were able to reduce nitric oxide (NO) production in murine leukemia cells and inhibit the expression of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α. nih.gov Molecular docking studies suggested that their anti-inflammatory activity could be due to their high binding affinity towards cyclooxygenase (COX) enzymes, particularly COX-2. nih.gov Similarly, certain pyrazolo[3,4-d]thiazole derivatives have shown significant anti-inflammatory activity by decreasing NO production and downregulating pro-inflammatory cytokines in macrophage cells. nih.gov

The search for novel, effective, and safe spermicidal agents is an ongoing area of reproductive health research. Some plant extracts and synthetic compounds have been investigated for their ability to immobilize and kill sperm.

In vitro Genotoxicity Studies (e.g., Ames Test)

Genotoxicity assays are crucial for assessing the potential of a chemical compound to damage genetic material (DNA), which can lead to mutations and potentially cancer. The bacterial reverse mutation assay, commonly known as the Ames test, is a widely used in vitro method for identifying substances that can induce gene mutations. wuxiapptec.com

The genotoxicity of a substance called "Trois" was evaluated using the Ames test with various strains of Salmonella typhimurium and Escherichia coli. nih.gov The results of the Ames test for Trois were not explicitly stated as positive or negative in the provided abstract. nih.gov However, the study also included an in vitro chromosomal aberration test in Chinese hamster lung (CHL) cells, which showed no significant differences in chromosomal aberrations at any concentration of Trois compared to the solvent groups. nih.gov In contrast, the positive control groups showed a significant increase in aberrant cells. nih.gov

It is important to note that the genotoxicity of nitro-containing compounds, such as nitroimidazoles, has been a subject of concern. nih.gov Studies have shown that the position of the nitro group on the imidazole ring can influence genotoxicity. nih.gov For instance, nitroimidazoles with a nitro group at the C-4 position and a methyl group at the C-2 position were found to be non-genotoxic compared to those with the nitro group at the C-5 position. nih.gov This highlights the importance of structure-activity relationships in determining the genotoxic potential of a compound.

The International Council for Harmonisation (ICH) M7(R2) guideline recommends the Ames test for evaluating the mutagenic potential of pharmaceutical impurities. researchgate.net The sensitivity of the Ames test can be enhanced by using different concentrations of S9 metabolic activation mix, with hamster liver S9 often showing higher sensitivity for detecting the mutagenicity of N-nitrosamines. researchgate.net

Materials Science and Functional Applications of Thiourea Derivatives

High Refractive Index Polymers (HRIPs) and Optoelectronic Materials

The demand for high refractive index polymers (HRIPs) is driven by the miniaturization and enhanced performance of optoelectronic devices such as advanced displays and light sensors. Incorporating sulfur atoms and aromatic or heterocyclic rings into polymer structures is a key strategy to increase the refractive index.

Poly(thiourea)s (PTUs) have emerged as a promising class of HRIPs that are transparent, recyclable, and relatively easy to synthesize. syntecoptics.com These characteristics make them highly suitable for creating eco-friendly optoelectronic devices, including low-cost, bright displays and functional wearable light devices. syntecoptics.com The incorporation of sulfur-containing heterocycles, such as thiazole (B1198619) and thiadiazole, into polymer backbones is a well-established method for developing materials with superior optical properties. researchgate.netresearchgate.netacs.org For instance, polyamides containing thiadiazole units have been developed for their high refractive indices and good thermal stability. researchgate.net Similarly, polythiophenes and poly(thiazole-2-thione)s are noted for their potential in optoelectronic devices due to their structural flexibility and favorable optical and electrochemical characteristics. researchgate.netacs.orgnih.gov

The high refractive index of sulfur-containing polymers is directly related to their chemical structure. The presence of sulfur atoms, with their high atomic polarizability, significantly enhances the refractive index. This effect is amplified when combined with conjugated structures or aromatic and heterocyclic rings like thiazole. researchgate.netrsc.org